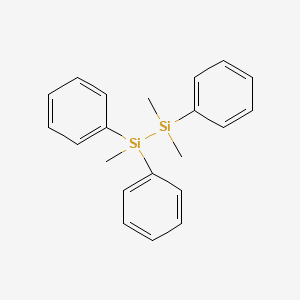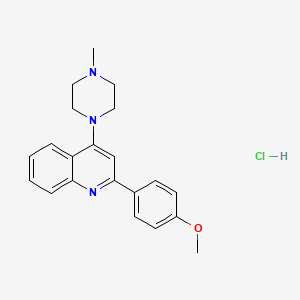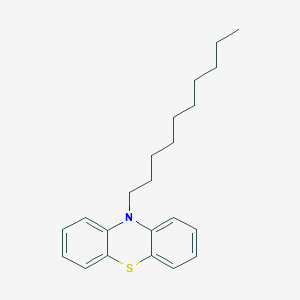
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is an organic compound with the molecular formula C24H18O It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a methyl group attached to the cyclopentadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone typically involves the reaction of benzil with acetophenone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopentadienol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopentadienol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetraphenyl-2,4-cyclopentadienone
- 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
- 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene
Uniqueness: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and the types of derivatives that can be synthesized. This structural variation can lead to different physical and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
33535-80-7 |
|---|---|
Formule moléculaire |
C24H18O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-methyl-3,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C24H18O/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24(17)25)20-15-9-4-10-16-20/h2-16H,1H3 |
Clé InChI |
MNEIVNVOIYFTCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)



![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)







